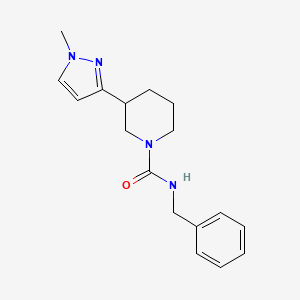

N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Description

N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide (CAS: 2034305-15-0) is a piperidine-carboxamide derivative featuring a benzyl group at the piperidine nitrogen and a 1-methylpyrazole substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₇H₂₁N₄O, with a molecular weight of 297.4 g/mol (calculated from standard atomic weights). The compound’s structure combines a rigid piperidine scaffold with aromatic and heterocyclic moieties, making it a candidate for modulating biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-benzyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-20-11-9-16(19-20)15-8-5-10-21(13-15)17(22)18-12-14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12-13H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOPXBUAFJKYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of various substituted piperidines or pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazole group contrasts with oxadiazole () or pyrazolo-pyridine (), which may alter binding specificity or metabolic stability.

- Substituent Effects : The benzyl carboxamide in the target compound is replaced with methylphenyl () or trifluoromethylbenzyl (), impacting lipophilicity and steric bulk.

- Functional Group Additions : Sulfonyl () or BOC () groups introduce polarity or protection strategies, respectively .

Pharmacological and Functional Comparisons

Binding Affinity and Target Engagement

- Compounds: The oxadiazole-containing analog demonstrated superior binding affinity in molecular docking studies compared to control drugs, attributed to the electron-withdrawing fluorophenyl group enhancing target interactions.

- Pyrazolo-Pyridine Analog () : The fused heterocyclic system may enhance π-π stacking interactions in enzyme active sites, a feature absent in the simpler pyrazole-piperidine scaffold of the target compound .

Pharmacokinetic and ADMET Profiles

- Compounds : Exhibited favorable ADMET properties, including moderate logP (~3.2) and high gastrointestinal absorption. The target compound’s smaller size (MW 297.4 vs. 387.4) may improve bioavailability .

- Sulfonyl-Linked Compound () : Higher molecular weight (496.5) and sulfonyl group may reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and the implications of its structure for pharmacological development.

Chemical Structure and Properties

This compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NN3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), which plays a crucial role in cell growth and proliferation.

Autophagy Modulation

Research indicates that this compound can increase autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions. This dual action suggests potential applications in cancer therapy, where autophagy modulation can enhance the efficacy of existing treatments by targeting metabolic pathways in tumor cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including pancreatic cancer (MIA PaCa-2) and breast cancer (MDA-MB-231). The compound has shown submicromolar EC50 values, indicating potent activity compared to established chemotherapeutics .

Case Study: Pancreatic Cancer

In a study assessing the effects on MIA PaCa-2 cells, this compound was found to reduce mTORC1 activity significantly, leading to increased autophagic markers such as LC3-II accumulation. This suggests that the compound could serve as a lead for developing new anticancer agents targeting autophagy .

Structure–Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The presence of both the pyrazole and piperidine moieties contributes to its ability to interact with multiple biological targets. Variations in these structures can lead to different pharmacological profiles, as observed in related compounds that exhibit varying degrees of anticancer activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights how modifications in the structure affect biological activity:

| Compound | Activity Level | Notes |

|---|---|---|

| N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine | Moderate | Similar structure but different pyrazole position. |

| N-benzyl-4-(1-methylpyrazol)-pyrrolidine | Low | Reduced efficacy against cancer cell lines. |

| Benzyl 3-(5-methylpyrazole)-piperidine | High | Enhanced antiproliferative effects observed. |

Q & A

Basic: What are the established synthetic routes for N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving condensation reactions and functional group transformations. A representative approach involves:

Core template construction : Start with a 1,5-diarylpyrazole scaffold, similar to the synthesis of SR141716 analogs, by condensing substituted phenyl precursors with piperidine derivatives .

Functionalization : Introduce the benzyl group via nucleophilic substitution or reductive amination. For example, coupling 3-(1-methyl-1H-pyrazol-3-yl)piperidine with benzyl isocyanate under basic conditions.

Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization for isolation .

Key Data : Yields range from 17–35% depending on steric and electronic effects of substituents .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

A combination of spectroscopic and spectrometric methods is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., benzyl CH₂ at δ 3.5–4.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (~160–170 ppm) and piperidine/pyrazole ring carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ in ESI mode) .

- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

Optimization strategies include:

Catalyst Screening : Copper(I) bromide (0.5–1.0 eq) enhances coupling efficiency in Ullmann-type reactions .

Base Selection : Cesium carbonate (2–3 eq) improves deprotonation in SNAr reactions .

Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in condensation steps .

Temperature Control : Reactions at 35–50°C balance kinetics and side-product formation .

Data Note : Yield improvements from 17% to ~30% were observed with optimized copper catalysis .

Advanced: How should researchers address contradictory spectral data (e.g., NMR) during characterization?

Methodological Answer:

Resolve discrepancies via:

Tautomerism Analysis : Use variable-temperature NMR to identify equilibrium states (e.g., pyrazole vs. pyrazoline tautomers) .

Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, pH) affecting spectral outcomes .

Advanced: What computational approaches aid in designing bioactive derivatives of this compound?

Methodological Answer:

Quantum-Chemical Calculations :

- Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

Molecular Docking :

- Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

ADMET Prediction :

- Tools like SwissADME estimate bioavailability and toxicity profiles early in design .

Advanced: How can researchers validate the biological activity of derivatives in vitro?

Methodological Answer:

Enzyme Assays :

- Use fluorescence polarization (FP) or TR-FRET assays to measure inhibition constants (Kᵢ) against targets like GPCRs or kinases .

Cell-Based Studies :

- Perform MTT assays to assess cytotoxicity (IC₅₀) in relevant cell lines (e.g., HEK293 or cancer models) .

Data Triangulation :

- Cross-validate results with SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream effector modulation .

Basic: What are the common structural modifications to enhance solubility or stability?

Methodological Answer:

- Solubility : Introduce polar groups (e.g., hydroxyl, amine) on the benzyl or pyrazole moieties .

- Stability : Replace labile esters with amides or stabilize piperidine conformers via N-alkylation .

- Salt Formation : Prepare hydrochloride salts to improve crystallinity and aqueous solubility .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Process Analytical Technology (PAT) :

- Use in situ FTIR or Raman spectroscopy to monitor reaction progress .

Quality by Design (QbD) :

- Define critical quality attributes (CQAs) and control parameters (e.g., stirring rate, temperature) via DoE .

Purification Consistency :

- Standardize column chromatography gradients and crystallization conditions .

Advanced: How can researchers elucidate metabolic pathways of this compound?

Methodological Answer:

In Vitro Metabolism :

- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

Isotope Labeling :

- Use ¹⁴C-labeled analogs to track biotransformation products .

CYP450 Inhibition Assays :

- Identify major metabolizing enzymes using fluorogenic substrates .

Advanced: What are the best practices for resolving ambiguous X-ray crystallography data?

Methodological Answer:

High-Resolution Data Collection :

- Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Density Functional Theory (DFT) Refinement :

- Refine crystal structures using quantum-mechanical constraints .

Twinning Analysis :

- Apply algorithms like CELL_NOW to deconvolute twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.